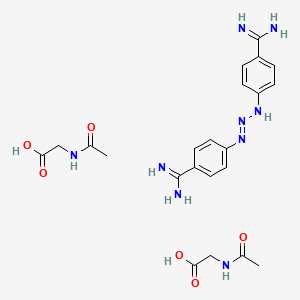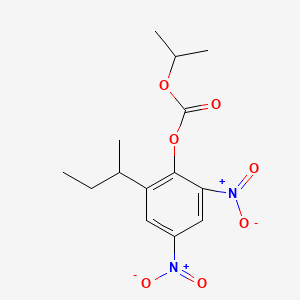
Discodermolide
Übersicht
Beschreibung
Discodermolide is a polyketide natural product that was first isolated from the marine sponge Discodermia dissoluta in 1990 by Gunasekera and his team at the Harbor Branch Oceanographic Institute . This compound has garnered significant attention due to its potent antitumor properties and its ability to stabilize microtubules, making it a promising candidate for cancer treatment .
Wissenschaftliche Forschungsanwendungen
Discodermolide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: The compound is used to study microtubule dynamics and the mechanisms of microtubule stabilization.
Medicine: this compound has shown potent antitumor activity, making it a promising candidate for cancer therapy.
Wirkmechanismus
Discodermolide exerts its effects by stabilizing microtubules, similar to the mechanism of action of taxol. It binds to the microtubules and promotes their polymerization, resulting in the blockage of cells in the G2/M phase of the cell cycle. This leads to aberrant microtubule function and ultimately cell death . The molecular targets of this compound include tubulin, the protein subunit of microtubules .
Zukünftige Richtungen
Discodermolide continues to be the subject of intensive research due to its promising antitumor properties . The journey from the actual compound, through its various analogs, and finally to its evolution to some exciting novel “hybrid” molecules is ongoing . The compound supply necessary for complete clinical trials cannot be met by harvesting, isolation, and purification . As of 2005, attempts at synthesis or semi-synthesis by fermentation have proven unsuccessful .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of discodermolide has been a subject of extensive research due to its complex structure and limited natural availability. One notable synthetic route involves the palladium (0)-mediated cross-coupling of vinyl iodide with the organozinc derivative of alkyl iodide, yielding the product in 66% yield . Another approach, developed by Schreiber, achieved an overall yield of 4.3% over 23 steps, establishing the absolute stereochemistry of this compound .
Industrial Production Methods: Due to the scarcity of this compound in its natural source, large-scale total synthesis has been the primary method for producing sufficient quantities for research and clinical trials . Efforts to synthesize or semi-synthesize this compound through fermentation have not been successful, making chemical synthesis the most viable option .
Analyse Chemischer Reaktionen
Types of Reactions: Discodermolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for structure-activity relationship studies .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used to oxidize specific functional groups within this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce ketones or aldehydes present in the molecule.
Major Products: The major products formed from these reactions include various this compound analogs with modified functional groups, which are then tested for their biological activity .
Vergleich Mit ähnlichen Verbindungen
Discodermolide is often compared to other microtubule-stabilizing agents such as taxol and dictyostatin. While taxol and this compound share a common mechanism of action, this compound has shown synergistic antiproliferative activity when used in combination with taxol . Dictyostatin, another marine natural product, also stabilizes microtubules and has structural similarities to this compound .
Similar Compounds:
- Taxol
- Dictyostatin
This compound’s unique linear backbone structure and its potent antitumor activity, even in multidrug-resistant cancer cell lines, highlight its potential as a valuable therapeutic agent .
Eigenschaften
IUPAC Name |
[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55NO8/c1-10-11-12-20(4)31(42-33(34)40)24(8)29(37)22(6)16-18(2)15-21(5)28(36)19(3)13-14-26(35)17-27-23(7)30(38)25(9)32(39)41-27/h10-15,19-31,35-38H,1,16-17H2,2-9H3,(H2,34,40)/b12-11-,14-13-,18-15-/t19-,20-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADVCYNFEREWOS-OBRABYBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C(C1O)C)CC(C=CC(C)C(C(C)C=C(C)CC(C)C(C(C)C(C(C)C=CC=C)OC(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)[C@@H]([C@H]1O)C)C[C@@H](/C=C\[C@H](C)[C@@H]([C@@H](C)/C=C(/C)\C[C@H](C)[C@H]([C@H](C)[C@H]([C@@H](C)/C=C\C=C)OC(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893493 | |
| Record name | Discodermolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127943-53-7 | |
| Record name | (+)-Discodermolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127943-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disermolide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127943537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Discodermolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISERMOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHG59994DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















